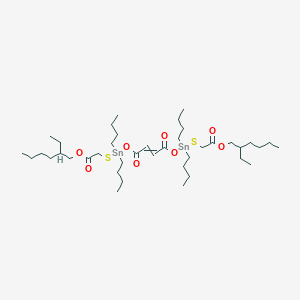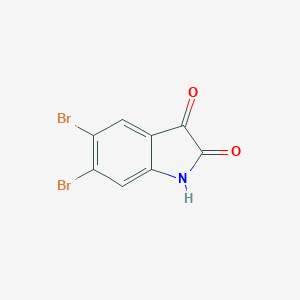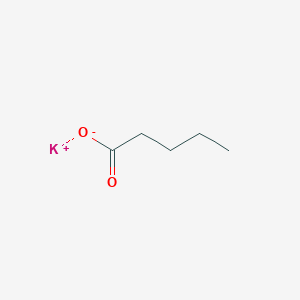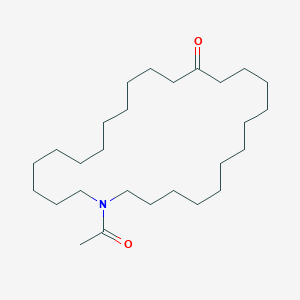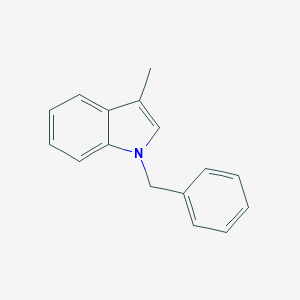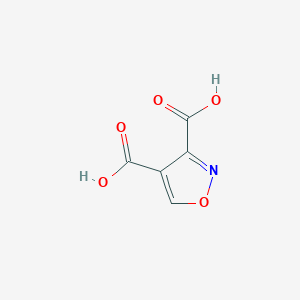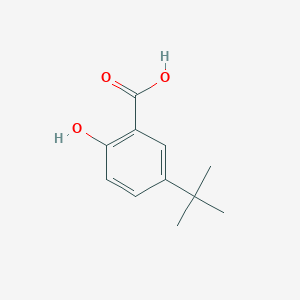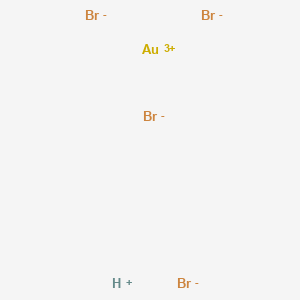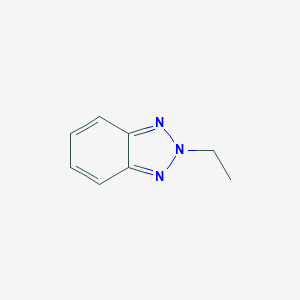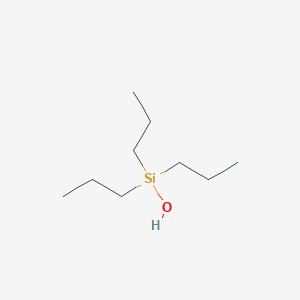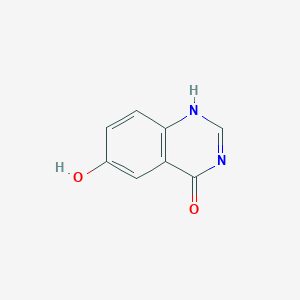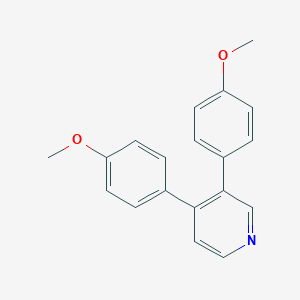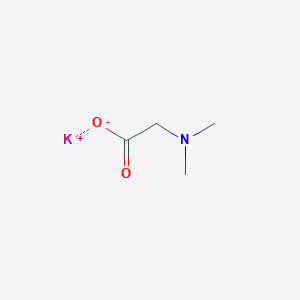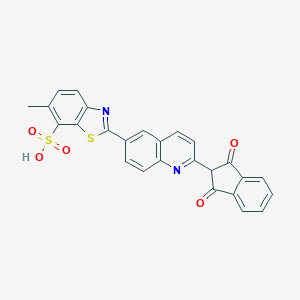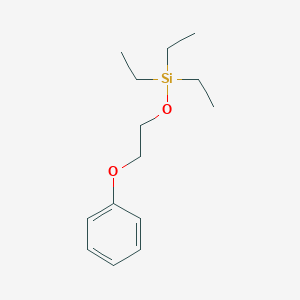
Triethyl(2-phenoxyethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(2-phenoxyethoxy)silane is an organosilicon compound that is used in various scientific research applications. It is a colorless liquid with a molecular weight of 308.46 g/mol. This compound is also referred to as TEPOES or Phenoxyethyltriethoxysilane and has a chemical formula of C16H26O3Si. TEPOES is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well documented.
Mécanisme D'action
TEPOES is a silane coupling agent that forms a covalent bond with the surface of inorganic materials. The silane group reacts with the surface hydroxyl groups of the inorganic material, forming a stable bond. The phenoxyethyl group provides a hydrophobic coating on the surface of the inorganic material, making it more stable and less prone to degradation.
Effets Biochimiques Et Physiologiques
TEPOES has no known biochemical or physiological effects. It is not used as a drug, and therefore, information related to drug usage and dosage and drug side effects are excluded from this paper.
Avantages Et Limitations Des Expériences En Laboratoire
TEPOES has several advantages and limitations for lab experiments. Its advantages include its ability to enhance the adhesion between organic and inorganic phases, its ability to modify the surface properties of nanoparticles, and its hydrophobic coating properties. Its limitations include its high cost, its toxicity, and its potential to cause skin and eye irritation.
Orientations Futures
TEPOES has potential future applications in the field of nanotechnology. It can be used in the synthesis of new materials and coatings with improved properties. It can also be used in the preparation of functionalized nanoparticles for drug delivery and imaging applications. Further research is needed to explore the full potential of TEPOES in various scientific research applications.
Conclusion:
In conclusion, TEPOES is an organosilicon compound that is used in various scientific research applications. It is synthesized using a two-step process and has a mechanism of action that involves forming a covalent bond with the surface of inorganic materials. TEPOES has several advantages and limitations for lab experiments, and its potential future applications in the field of nanotechnology are promising.
Méthodes De Synthèse
TEPOES is synthesized using a two-step process. The first step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol. The second step involves the reaction of 2-phenoxyethanol with triethyl orthosilicate in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction produces TEPOES and ethanol as a by-product.
Applications De Recherche Scientifique
TEPOES is used in various scientific research applications, including the synthesis of new materials and coatings. It is used as a coupling agent in the preparation of organic-inorganic hybrid materials, where it enhances the adhesion between the organic and inorganic phases. TEPOES is also used as a surface modifier in the preparation of hydrophobic coatings. It is used to modify the surface properties of nanoparticles, making them more stable and dispersible in solvents.
Propriétés
Numéro CAS |
16654-60-7 |
|---|---|
Nom du produit |
Triethyl(2-phenoxyethoxy)silane |
Formule moléculaire |
C14H24O2Si |
Poids moléculaire |
252.42 g/mol |
Nom IUPAC |
triethyl(2-phenoxyethoxy)silane |
InChI |
InChI=1S/C14H24O2Si/c1-4-17(5-2,6-3)16-13-12-15-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
Clé InChI |
ITIOKSHBUBCWBP-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCOC1=CC=CC=C1 |
SMILES canonique |
CC[Si](CC)(CC)OCCOC1=CC=CC=C1 |
Synonymes |
2-[(Triethylsilyl)oxy]ethyl(phenyl) ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



